molecular formula C14H9F2NO2S2 B1193742 T3SS inhibitor III-7

T3SS inhibitor III-7

カタログ番号: B1193742
分子量: 325.3478
InChIキー: DIMIFZJMAKDBOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

T3SS inhibitor III-7 is a synthetic 1,3-thiazolidine-2-thione derivative designed to target the Type III Secretion System (T3SS) of Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice leaf blight. Key characteristics include:

  • Mechanism: Inhibits T3SS gene expression by suppressing the hrpG and hrpX regulatory genes in the hrp cluster, critical for T3SS activation .
  • Efficacy: Reduces hypersensitive response (HR) and disease symptoms in rice (Oryza sativa IR24) by 54.2–59.6%, outperforming traditional agents like bismerthiazol .
  • Structural Features: Contains a 5-phenyl-2-furan moiety, which enhances binding affinity to T3SS regulatory targets .

特性

分子式

C14H9F2NO2S2

分子量

325.3478

IUPAC名

(5-(2,4-Difluorophenyl)furan-2-yl)(2-thioxothiazolidin-3-yl)methanone

InChI

InChI=1S/C14H9F2NO2S2/c15-8-1-2-9(10(16)7-8)11-3-4-12(19-11)13(18)17-5-6-21-14(17)20/h1-4,7H,5-6H2

InChIキー

DIMIFZJMAKDBOY-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C2=CC=C(F)C=C2F)O1)N3C(SCC3)=S

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

T3SS inhibitor III-7

製品の起源

United States

類似化合物との比較

Structural and Functional Classification

The following table summarizes key T3SS inhibitors and their comparative profiles:

Compound Class/Target Pathogen Mechanism of Action In Vivo Efficacy Specificity to T3SS Key Advantages/Limitations References
III-7 1,3-Thiazolidine-2-thione (Xoo) Suppresses hrpG/hrpX expression 54.2–59.6% High (no growth impact) High specificity; effective in planta
A10 1,2,4-Triazole thioether (Xoo) Downregulates T3SS effector proteins ~59% Moderate Better than thiadiazole–copper analogs
Guadinomines Natural (EPEC, P. aeruginosa) Inhibits T3SS assembly (IC₅₀ <0.01 μg/ml) Not confirmed High (no growth impact) High potency but unproven in vivo
Viniferifuran Benzofuran (Yersinia, P. aeruginosa) Irreversible T3SS blockade (IC₅₀ 4–10 μM) Partial Low (antimicrobial activity) Broad-spectrum but lacks selectivity
Syringaldehyde Terpenoid (Salmonella) Reduces T3SS effector translocation ~50% (mice) Moderate Natural origin; reduces systemic inflammation
SAH Compounds Salicylidene acylhydrazides (EPEC, Erwinia) Disrupts iron regulation or T3SS apparatus Variable Variable Multi-pathogen activity; mechanism unclear

Mechanistic Differences

  • Regulatory Gene Targeting : III-7 uniquely suppresses hrpG and hrpX, master regulators of Xoo T3SS . In contrast, SAH compounds (e.g., INP0403) in Salmonella broadly downregulate horizontally acquired virulence genes without direct T3SS targeting .
  • Pathogen Specificity: III-7 is highly specific to Xoo, whereas guadinomines and Aurodox (from marine sponges) show activity against EPEC and Yersinia but lack cross-efficacy in plant pathogens .
  • Irreversibility : Viniferifuran causes irreversible T3SS inhibition in Yersinia, unlike III-7’s transcriptional suppression, which may allow pathogen recovery post-treatment .

In Vivo Performance

  • III-7 reduces rice infection by >50%, comparable to A10 but superior to thiadiazole–copper .
  • Syringaldehyde and harmine (a β-carboline alkaloid) demonstrate efficacy in murine models but lack plant-pathogen validation .

Critical Notes on T3SS Inhibitor Development

  • Mechanistic Ambiguity : Most inhibitors, including III-7, lack fully elucidated molecular targets. For example, SAH compounds may disrupt iron homeostasis or directly bind T3SS components, complicating optimization .
  • Cross-Pathogen Limitations: T3SS structural diversity across pathogens (e.g., P. aeruginosa vs. Xoo) limits broad-spectrum inhibitors. III-7’s Xoo specificity underscores this challenge .
  • Resistance Risks: Non-antibacterial inhibitors like III-7 reduce resistance selection pressure, unlike caminosides, which exhibit antimicrobial activity .

Q & A

What are the primary molecular targets of T3SS inhibitor III-7, and how can researchers validate its specificity?

Answer:
T3SS inhibitor III-7 likely targets structural or regulatory components of the T3SS, such as the needle apparatus, translocon proteins (e.g., PopB/PopD), or assembly chaperones. To validate specificity, researchers should:

  • Use in vitro binding assays (e.g., fluorescence polarization, FRET) to confirm direct interactions with suspected targets .
  • Perform genetic knockouts or knockdowns of candidate targets in model pathogens (e.g., Pseudomonas aeruginosa, Yersinia spp.) and assess residual T3SS activity in the presence of III-7 .
  • Combine proteomic profiling (e.g., thermal shift assays) with functional secretion assays to rule off-target effects .

How should researchers design experiments to evaluate T3SS inhibitor III-7’s efficacy across bacterial species?

Answer:

  • Model Selection: Use pathogens with well-characterized T3SS regulation, such as Yersinia pseudotuberculosis (for pre-assay standardization) or P. aeruginosa (for clinical relevance). Include controls with T3SS-deficient strains .
  • Assay Types:
    • Secretion Profiling: Quantify effector proteins (e.g., Yops, ExoS) in bacterial supernatants via Western blot or ELISA after III-7 treatment .
    • Translocation Assays: Use β-lactamase-based reporter systems in host cells to measure effector delivery inhibition .
  • Dose-Response Analysis: Determine IC50 values under varying conditions (e.g., calcium depletion, host cell contact) to account for T3SS activation dynamics .

What methodologies resolve contradictions in III-7’s inhibitory effects observed across studies?

Answer: Contradictions may arise from differences in bacterial growth phases, T3SS induction protocols, or assay endpoints. To address this:

  • Standardize Induction Conditions: Use calcium-depleted media or host cell contact mimics to synchronize T3SS activation .
  • Orthogonal Assays: Combine secretion profiling with transcriptional analysis (qRT-PCR of exsA, hilA) to distinguish transcriptional vs. post-translational inhibition .
  • Cross-Validate in Animal Models: Compare in vitro IC50 values with in vivo efficacy in infection models (e.g., murine burn or pneumonia models) .

How can researchers determine if III-7 directly inhibits T3SS assembly versus blocking effector secretion?

Answer:

  • Translocon Assembly Assays: Monitor PopB/PopD oligomerization in bacterial membranes using blue native PAGE or crosslinking followed by immunodetection .
  • Needle Complex Imaging: Use cryo-EM or superresolution microscopy to visualize structural integrity of T3SS in III-7-treated bacteria .
  • Time-Course Experiments: Treat bacteria at different stages of T3SS activation (e.g., pre- vs. post-host cell contact) to pinpoint the inhibition window .

What advanced strategies can elucidate III-7’s impact on host-pathogen interactions beyond bacterial viability?

Answer:

  • Host Signaling Profiling: Assess III-7’s effect on NF-κB or MAPK pathways in infected host cells using luciferase reporters or phospho-specific antibodies .
  • Co-Culture Models: Use polarized epithelial cells or macrophages to evaluate III-7’s efficacy in physiologically relevant environments .
  • Dual RNA-Seq: Simultaneously analyze bacterial T3SS gene expression and host immune response pathways during III-7 treatment .

How should SAR (Structure-Activity Relationship) studies be conducted to optimize III-7’s potency?

Answer:

  • Core Scaffold Modifications: Test derivatives with substitutions in hydrophobic/lipophilic regions (e.g., phenoxyacetamide rings) to enhance membrane permeability .
  • Targeted Mutagenesis: Co-crystallize III-7 with T3SS components (e.g., PcrV) to guide rational design .
  • In Silico Screening: Use molecular docking against T3SS structural databases to predict binding affinities of novel analogs .

What are the critical controls for ensuring III-7’s activity is not confounded by cytotoxicity?

Answer:

  • Bacterial Viability Assays: Measure CFU counts or ATP levels post-treatment to rule out bactericidal effects .
  • Host Cell Cytotoxicity: Use LDH release assays or live/dead staining in co-culture systems .
  • Off-Target Profiling: Screen III-7 against unrelated bacterial secretion systems (e.g., T4SS, T6SS) to confirm T3SS specificity .

How can researchers integrate III-7 into combination therapies to mitigate antibiotic resistance?

Answer:

  • Synergy Testing: Perform checkerboard assays with conventional antibiotics (e.g., fluoroquinolones) to identify additive or synergistic effects .
  • Biofilm Disruption Models: Evaluate III-7’s ability to potentiate antibiotics in biofilm-embedded bacteria using confocal microscopy .
  • Evolution Studies: Serial passage bacteria under III-7 selection pressure to assess resistance development rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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